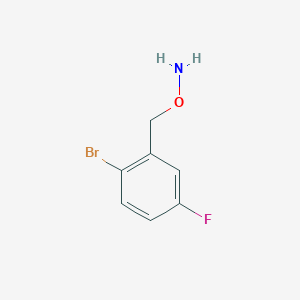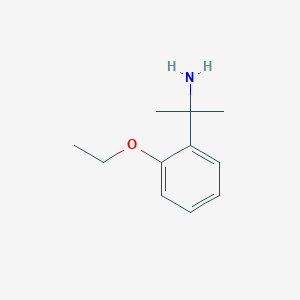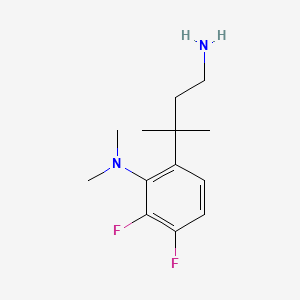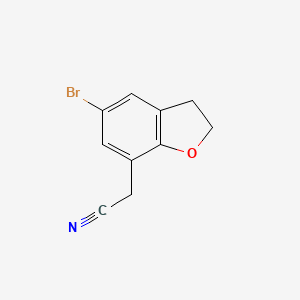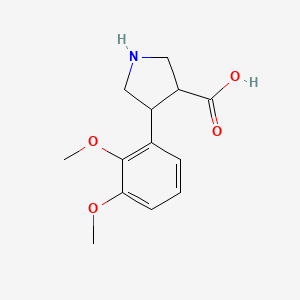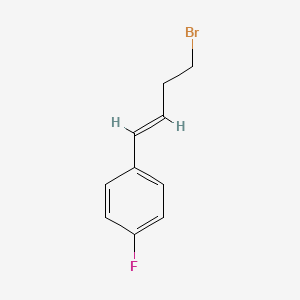
1-((E)-4-bromobut-1-enyl)-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((E)-4-Bromobut-1-enyl)-4-fluorobenzene is an organic compound characterized by the presence of a bromobut-1-enyl group attached to a fluorobenzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((E)-4-bromobut-1-enyl)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzene and 4-bromobut-1-ene.
Reaction Conditions: A common method involves a Heck reaction, where 4-fluorobenzene is coupled with 4-bromobut-1-ene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 100-120°C).
Industrial Production Methods: For large-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Recycling: Implementing methods to recycle the palladium catalyst to reduce waste and costs.
化学反応の分析
Types of Reactions: 1-((E)-4-Bromobut-1-enyl)-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The double bond in the butenyl group can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide (NaNH₂) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-((E)-4-aminobut-1-enyl)-4-fluorobenzene.
Oxidation: Formation of 1-((E)-4-bromo-2,3-epoxybutyl)-4-fluorobenzene.
Reduction: Formation of 1-((E)-4-bromobutyl)-4-fluorobenzene.
科学的研究の応用
1-((E)-4-Bromobut-1-enyl)-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel polymers and materials with specific electronic properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
作用機序
The mechanism by which 1-((E)-4-bromobut-1-enyl)-4-fluorobenzene exerts its effects depends on the specific reaction or application:
Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom.
Oxidation and Reduction: The double bond in the butenyl group is the primary site for these reactions, with the formation of intermediates such as epoxides or alkanes.
類似化合物との比較
1-((E)-4-Chlorobut-1-enyl)-4-fluorobenzene: Similar structure but with a chlorine atom instead of bromine.
1-((E)-4-Bromobut-1-enyl)-4-chlorobenzene: Similar structure but with a chlorine atom on the benzene ring instead of fluorine.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
特性
分子式 |
C10H10BrF |
|---|---|
分子量 |
229.09 g/mol |
IUPAC名 |
1-[(E)-4-bromobut-1-enyl]-4-fluorobenzene |
InChI |
InChI=1S/C10H10BrF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h1,3-7H,2,8H2/b3-1+ |
InChIキー |
JPLHLZUZWJZORV-HNQUOIGGSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/CCBr)F |
正規SMILES |
C1=CC(=CC=C1C=CCCBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



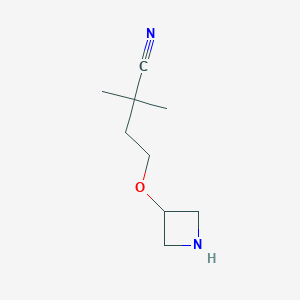
![2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B13540427.png)
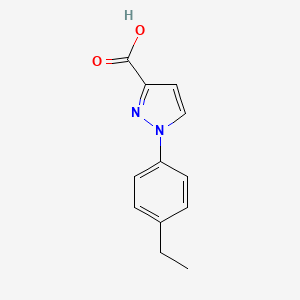
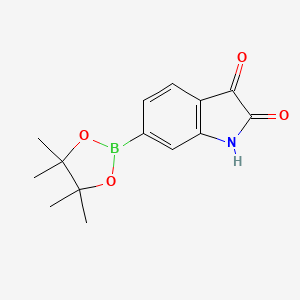
![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
